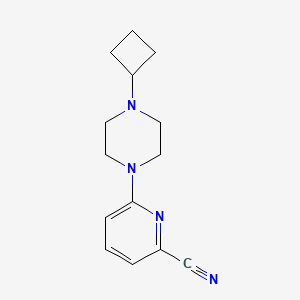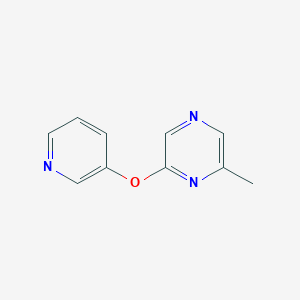![molecular formula C17H23F2N5O B15113341 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B15113341.png)
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopropyl, pyrrolidinone, and piperazine moieties
Preparation Methods
The synthesis of 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Cyclization to form the pyrrolidinone ring: This is usually accomplished through intramolecular cyclization reactions.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Final cyclopropylation: The cyclopropyl group is introduced using cyclopropyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with Pd/C), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an antiviral compound.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit bacterial DNA synthesis by blocking the activity of DNA gyrase or topoisomerase IV, leading to the disruption of bacterial replication and cell death. The compound’s difluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include:
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action, inhibiting bacterial DNA gyrase and topoisomerase IV.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and improved pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and respiratory pathogens.
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is unique due to its specific structural features, such as the difluoromethyl group and the combination of pyrrolidinone and piperazine rings, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C17H23F2N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23F2N5O/c1-11-20-13(16(18)19)10-15(21-11)23-8-6-22(7-9-23)14-4-5-24(17(14)25)12-2-3-12/h10,12,14,16H,2-9H2,1H3 |
InChI Key |
XLZMOQWINXIKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3CCN(C3=O)C4CC4)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B15113259.png)
![4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113260.png)
![2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15113261.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B15113269.png)

![3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B15113282.png)
![2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113285.png)

![[2-(4-Methoxypyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B15113292.png)
![2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B15113298.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15113304.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B15113322.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15113323.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B15113333.png)
